molecular formula C14H22N2O B5293497 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile

3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile

Cat. No. B5293497
M. Wt: 234.34 g/mol
InChI Key: DTQNIDYRHUKRAZ-UHFFFAOYSA-N
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Description

3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile, also known as MPPN, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPPN belongs to the class of nitrile-containing compounds and has been synthesized using several methods.

Mechanism of Action

The exact mechanism of action of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile is not fully understood. However, it has been reported to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been reported to have several biochemical and physiological effects. It has been found to increase the levels of GABA, serotonin, and norepinephrine in the brain, which may contribute to its pharmacological effects. 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has also been reported to decrease the levels of inflammatory cytokines and oxidative stress markers, which suggest its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has several advantages for lab experiments, including its high purity and yield. Additionally, 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been reported to have low toxicity, which makes it a safe compound to use in animal studies. However, one limitation of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile is its limited solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile. One direction is to further investigate its pharmacological properties and potential therapeutic uses. Additionally, the development of new synthesis methods and analogs of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile may lead to the discovery of more potent and selective compounds. Finally, the use of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile in combination with other drugs may provide a synergistic effect and improve its therapeutic efficacy.
Conclusion:
In conclusion, 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been synthesized using several methods and has been studied for its use as an anticonvulsant, anxiolytic, and antidepressant. 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has also been found to have antioxidant and anti-inflammatory properties, which suggest its potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile and its potential therapeutic uses.

Synthesis Methods

3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been synthesized using various methods, including the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with cyanogen bromide, followed by treatment with triethylamine. Another method involves the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with oxalyl chloride, followed by treatment with potassium cyanide. These methods have been reported to yield 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile with high purity and yield.

Scientific Research Applications

3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been studied for its potential pharmacological properties, including its use as an anticonvulsant, anxiolytic, and antidepressant. 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has also been reported to have antinociceptive effects, which make it a potential candidate for the treatment of chronic pain. Additionally, 3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile has been found to have antioxidant and anti-inflammatory properties, which suggest its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

3-(6-piperidin-1-ylhex-4-yn-2-yloxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(17-13-7-9-15)8-3-6-12-16-10-4-2-5-11-16/h14H,2,4-5,7-8,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQNIDYRHUKRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile

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